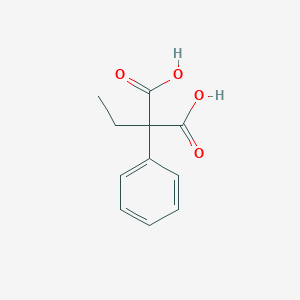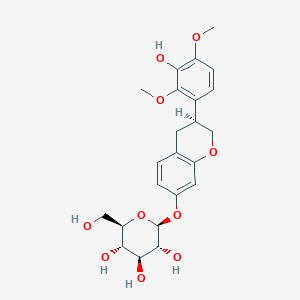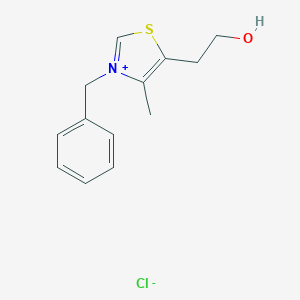![molecular formula C37H35N3O7 B160703 Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- CAS No. 67219-55-0](/img/structure/B160703.png)
Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-
概要
説明
“Cytidine, N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-” is a useful organic compound for research related to life sciences . It is a building block that has been used in the synthesis of oligodeoxyribonucleotides . It is also known as N4-Benzoyl-5’-O-DMT-cytidine .
Synthesis Analysis
Nucleoside phosphoramidites, such as “Cytidine, N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-”, are used in the chemical synthesis of oligonucleotides .Molecular Structure Analysis
The molecular formula of this compound is C37H35N3O7 . The molecular weight is 633.7 g/mol . The IUPAC name is N - [1- [ (2 R ,4 S ,5 R )-5- [ [bis (4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide .Chemical Reactions Analysis
As a nucleoside phosphoramidite, this compound is used in the chemical synthesis of oligonucleotides . The exact chemical reactions it undergoes would depend on the specific conditions and reactants present in the synthesis process.Physical And Chemical Properties Analysis
The density of this compound is predicted to be 1.24±0.1 g/cm3 . The pKa value is predicted to be 8.68±0.40 .科学的研究の応用
Synthesis and Chemical Modification
Synthesis of Methylene Acetal Linked Dinucleosides : A method for synthesizing methylene acetal linked dinucleosides, involving the conversion of uridine to cytidine and subsequent N4-benzoylation, has been developed. This process is significant for creating novel nucleoside analogs (Quaedflieg et al., 2010).
Selective N4-Acylation of Cytidine : Cytidine and its derivatives have been selectively N4-acylated using carboxylic acid and N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline. This method, yielding high-purity N4-acyl derivatives, showcases an approach to modify cytidine without significant O-acylation (Mercer & Symons, 1971).
Preparation of Nucleoside Building Blocks : The synthesis of adenosine and cytidine derivatives for nucleoside building blocks is crucial for creating nucleotide analogs. These compounds are key in developing inhibitors and other therapeutic agents (Brown et al., 1989).
Biochemical and Medicinal Research
Modification of Cytidine Residues : Research has explored the modification of cytidine residues in oligonucleotides and DNA, which is critical for understanding DNA's structure and function. This kind of research is instrumental in the field of genetic engineering and molecular biology (Verdlov et al., 1974).
Synthesis of Modified Nucleotide Reagents : The synthesis of chemically-modified derivatives of cytidine, like 5-(N-substituted-carboxamide)-2'-deoxycytidine, plays a significant role in aptamer discovery. Such compounds are essential in biotechnology and pharmaceutical research (Rohloff et al., 2015).
Design and Synthesis for Antiviral Activity : The design and synthesis of compounds like 2'-deoxy-2'-fluoro-2'-C-methylcytidine demonstrate the application of cytidine derivatives in creating potent inhibitors for viruses like Hepatitis C. This highlights the crucial role of such compounds in developing new antiviral drugs (Clark et al., 2005).
作用機序
Target of Action
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are slow-growing lymphomas that affect the lymphatic system, a part of the body’s immune system.
Mode of Action
The compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . Inhibition of DNA synthesis prevents the cancer cells from replicating, while induction of apoptosis leads to programmed cell death . Both these actions help in controlling the growth and spread of the malignancies.
Biochemical Pathways
The compound affects the DNA synthesis pathway and the apoptosis pathway . By inhibiting DNA synthesis, it prevents the replication of cancer cells. By inducing apoptosis, it triggers the self-destruction of these cells. The downstream effects include a reduction in the number of cancer cells and a slowdown in the progression of the malignancy.
Result of Action
The result of the compound’s action is a broad antitumor activity against indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, it reduces the number of cancer cells and slows down the progression of the malignancy .
特性
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)46-24-32-31(41)23-34(47-32)40-22-21-33(39-36(40)43)38-35(42)25-9-5-3-6-10-25/h3-22,31-32,34,41H,23-24H2,1-2H3,(H,38,39,42,43)/t31-,32+,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSNCIZBPUPZMQ-VOTWKOMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90889402 | |
| Record name | Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90889402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- | |
CAS RN |
67219-55-0 | |
| Record name | N-Benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxycytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67219-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90889402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzoyl-5'-O-(p,p'-dimethoxytrityl)-2'-deoxycytidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine in oligonucleotide synthesis?
A1: N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine serves as a protected building block in the synthesis of oligodeoxycytidylyl-phosphorothioates [1, 2]. The 4,4'-dimethoxytrityl (DMT) group protects the 5'-hydroxyl group, allowing for regioselective reactions at the 3' end. The benzoyl group protects the exocyclic amine on the cytosine base, preventing unwanted side reactions during oligonucleotide assembly.
Q2: How is the stereochemistry of the phosphorothioate linkage controlled using N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine?
A2: The provided research highlights two approaches for controlling stereochemistry during phosphorothioate oligonucleotide synthesis:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B160634.png)





